1-Methyl-3-(methylthio)-1H-pyrazol-5-amine
Overview
Description
1-Methyl-3-(methylthio)-1H-pyrazol-5-amine is an organic compound with the molecular formula C5H9N3S This compound belongs to the class of pyrazoles, which are characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine can be synthesized through various synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is typically catalyzed by vitamin B1, which acts as a green catalyst, providing high yields (78-92%) under mild conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more robust catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness. The use of metal catalysts, such as palladium or copper, can enhance the efficiency of the reaction and improve the overall yield.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methylthio group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
1-Methyl-3-(methylthio)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-Methyl-3-(methylthio)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Methyl-3-methylthio-5-phenyl-1,2,4-triazinium iodide: This compound shares a similar structure but contains a triazine ring instead of a pyrazole ring.
1-Methyl-3-(methylthio)indole: This compound has an indole ring and exhibits different reactivity and applications.
Uniqueness: The presence of both a methylthio group and a methyl group on the pyrazole ring gives this compound unique chemical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-5-methylsulfanylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-8-4(6)3-5(7-8)9-2/h3H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPFNXZFTOGONT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)SC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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